molecular formula C11H10ClNO3 B11871525 Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

Cat. No.: B11871525
M. Wt: 239.65 g/mol
InChI Key: DFTJDVVIUCXLNS-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 5-position, a hydroxy group at the 7-position, and an ethyl ester group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group at the 5-position can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of 5-hydroxy derivatives.

    Substitution: Formation of 5-amino or 5-alkyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of more complex molecules. Its potential biological activities make it an attractive candidate for drug development and other applications.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)8-4-6-3-7(12)5-9(14)10(6)13-8/h3-5,13-14H,2H2,1H3

InChI Key

DFTJDVVIUCXLNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)O)Cl

Origin of Product

United States

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